
6-Bromo-4-chloroquinoline-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-chloroquinoline-2-carbonitrile is an organic compound with the molecular formula C10H4BrClN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloroquinoline-2-carbonitrile typically involves the bromination and chlorination of quinoline derivatives. One common method is the reaction of 6-bromo-4-chloroquinoline with cyanogen bromide under specific conditions to introduce the carbonitrile group . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反应分析
Types of Reactions
6-Bromo-4-chloroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boronic acids or esters as reagents.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative, while Suzuki-Miyaura coupling can produce biaryl compounds .
科学研究应用
6-Bromo-4-chloroquinoline-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 6-Bromo-4-chloroquinoline-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its effects. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or cellular signaling proteins .
相似化合物的比较
Similar Compounds
6-Bromo-4-chloroquinoline-2-carboxaldehyde: Similar in structure but with an aldehyde group instead of a carbonitrile group.
4-Bromo-6-chloroquinoline: Lacks the carbonitrile group, making it less reactive in certain types of chemical reactions.
6-Bromo-2-chloroquinoline-3-carboxaldehyde: Another derivative with different substitution patterns, affecting its reactivity and applications.
Uniqueness
6-Bromo-4-chloroquinoline-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
6-bromo-4-chloroquinoline-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClN2/c11-6-1-2-10-8(3-6)9(12)4-7(5-13)14-10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJYCKMJNBYSAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=C2C=C1Br)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
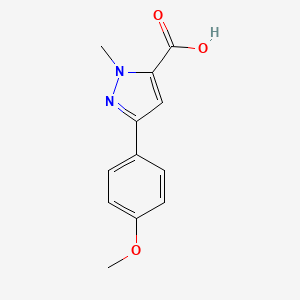
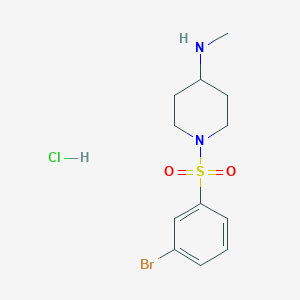
![N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2936510.png)

![ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B2936515.png)
![2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2936516.png)

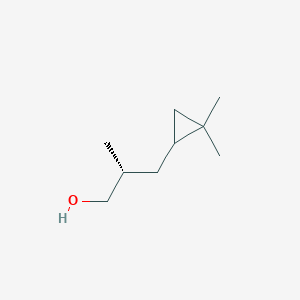
![N-(3-chloro-4-fluorophenyl)-2-[(4-{[(2-hydroxyphenyl)methylene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2936521.png)
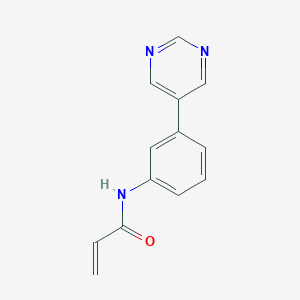
![2,4-DIETHYL 5-(2-{[4-(3-CHLOROPHENYL)-5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2936524.png)
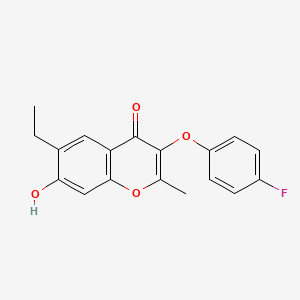
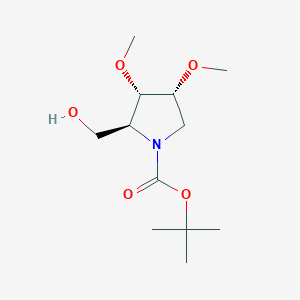
amine hydrochloride](/img/new.no-structure.jpg)
